

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol CAS number 22348-32-9 information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

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(R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol: A Technical Guide

CAS Number: 22348-32-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol, a pivotal chiral auxiliary and catalyst precursor in modern organic synthesis. It details the compound's chemical and physical properties, spectral data, synthesis protocols, and its significant applications, particularly in asymmetric catalysis. This document is intended to be a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Chemical and Physical Properties

(R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol, also known as (R)-Diphenylprolinol, is a white to faintly yellow crystalline solid.^{[1][2]} It is a chiral amino alcohol that has gained prominence as a precursor to the Corey-Bakshi-Shibata (CBS) catalyst, which is highly effective in the enantioselective reduction of prochiral ketones.^{[3][4]} The compound is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.^{[1][2]}

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	22348-32-9	[1][5]
Molecular Formula	C ₁₇ H ₁₉ NO	[1][6]
Molecular Weight	253.35 g/mol	[1][6]
Appearance	White to faintly yellow crystalline powder	[1][2]
Melting Point	77-80 °C	
Optical Activity	[α] ²⁰ /D +69° (c=3, in chloroform)	
pKa	13.15 ± 0.29 (Predicted)	[1]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere	[1]
Solubility	Almost transparent in Chloroform	[1]

Spectral Data

The structural integrity of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data

Assignment	Chemical Shift (ppm)	Reference(s)
Aromatic Protons	7.560	[7]
Aromatic Protons	7.491	[7]
Aromatic Protons	7.28	[7]
Aromatic Protons	7.26	[7]
Aromatic Protons	7.15	[7]
Aromatic Protons	7.14	[7]
CH (pyrrolidine ring)	4.231	[7]
CH ₂ (pyrrolidine ring)	2.998	[7]
CH ₂ (pyrrolidine ring)	2.909	[7]
CH ₂ (pyrrolidine ring)	1.70	[7]
CH ₂ (pyrrolidine ring)	1.57	[7]

Experimental Protocols

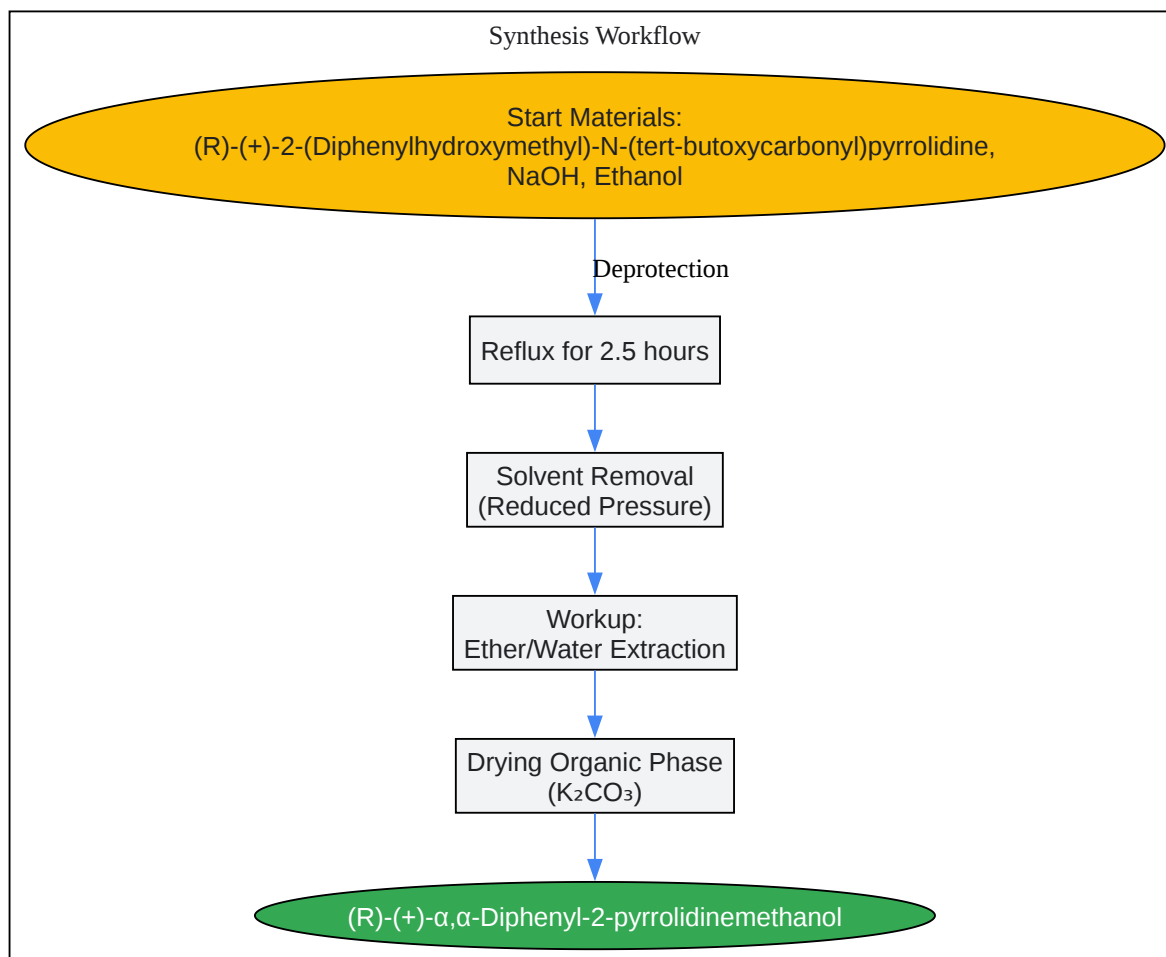
Synthesis of (R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol

A well-established procedure for the synthesis of (R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol is documented in Organic Syntheses. This method involves the deprotection of (R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine.[8]

Experimental Protocol:

- A 1-L, round-bottomed flask equipped with a magnetic stirring bar is charged with 325 mL of absolute ethanol and 27.0 g (675 mmol) of NaOH.[8]
- The NaOH is dissolved with vigorous stirring.[8]
- (R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (22.0 g, 62.3 mmol) is added to the flask.[8]

- The flask is fitted with a reflux condenser, and the resulting milky white suspension is heated to reflux for 2.5 hours.[8]
- The suspension is then cooled to room temperature, and the solvents are removed under reduced pressure.[8]
- To the residual off-white solids, 800 mL of ether and 400 mL of deionized water are added. The mixture is stirred until all solids dissolve.[8]
- The biphasic mixture is transferred to a 2-L separatory funnel, the layers are partitioned, and the aqueous phase is extracted with ether (4 x 200 mL).[8]
- The organic phases are combined, dried over K_2CO_3 (approximately 100 g), filtered, and the solvents are removed under reduced pressure to yield 14.5–15.8 g (92–100%) of the pure title compound as a white solid.[8]



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Caption: Synthesis of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol.

Application in Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

A primary application of (R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol is in the preparation of the CBS catalyst, an oxazaborolidine, which is used for the enantioselective reduction of ketones.

[1][5]

Experimental Protocol for Asymmetric Reduction of Acetophenone:

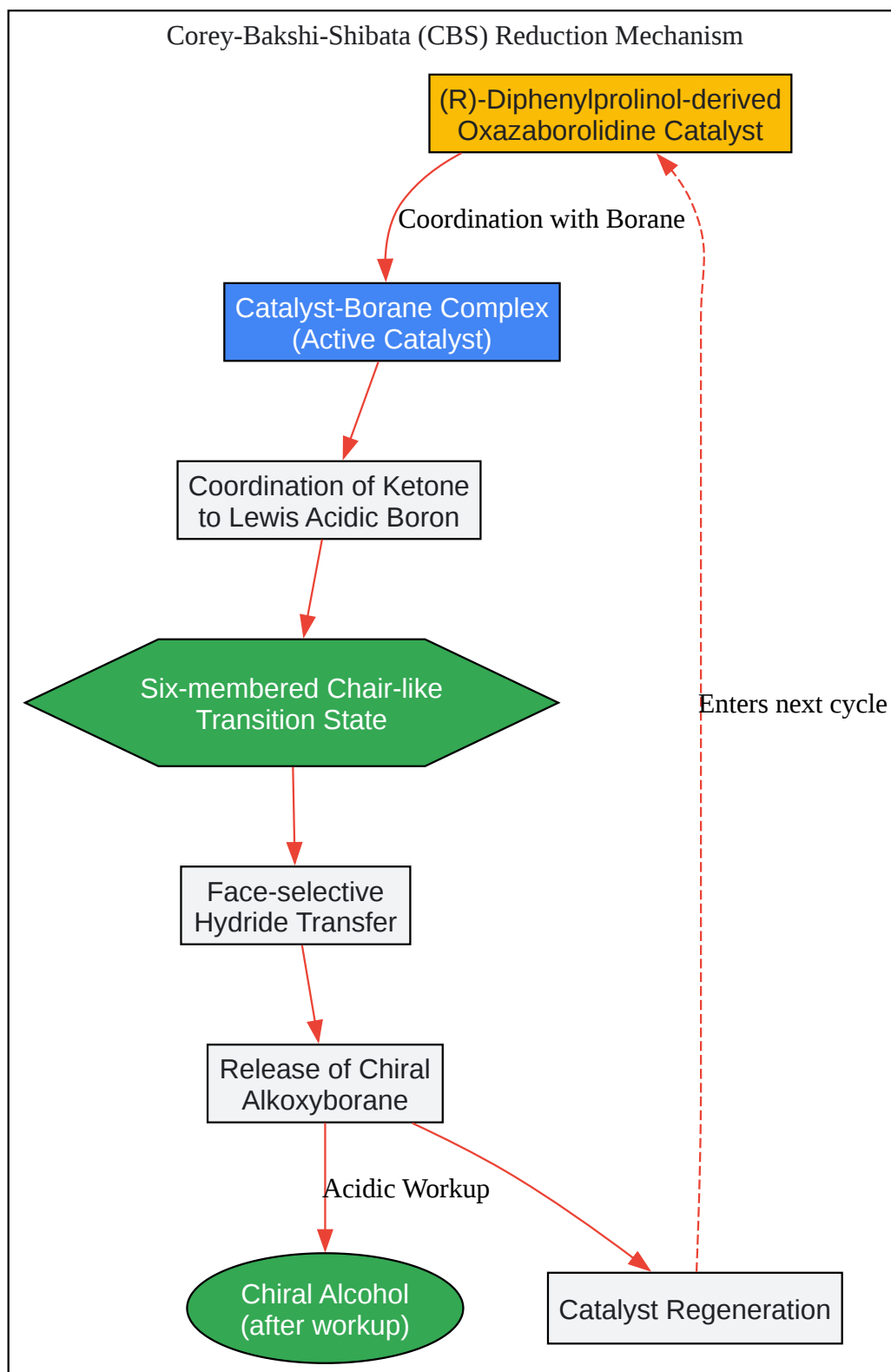
This protocol describes the in situ generation of the B-methoxy-oxazaborolidine catalyst followed by the reduction of acetophenone.[9]

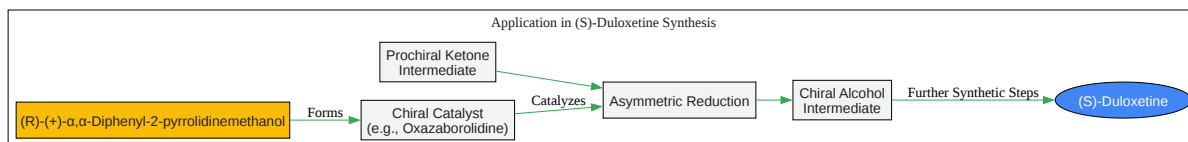
- Catalyst Preparation:
 - To a 25 mL round-bottom flask with a magnetic stirring bar, add 25.5 mg (0.1 mmol, 0.05 equiv.) of (S)-(-)- α,α -diphenyl-2-pyrrolidinemethanol (Note: this protocol uses the (S)-enantiomer, but the procedure is analogous for the (R)-enantiomer to obtain the opposite product enantiomer).[9]
 - Fit the flask with a gas-inlet adapter and flush with an inert gas (nitrogen or argon) for at least 10 minutes.[9]
 - Add 1 mL of tetrahydrofuran (THF) and 12.5 μ L (0.11 mmol, 0.055 equiv.) of trimethylborate at room temperature.[9]
 - Stir the solution for 30 minutes.[9]
- Reduction Reaction:
 - To the catalyst solution, add another 1 mL of THF and 2 mL (2 mmol, 1 equiv.) of a borane-THF solution.[9]
 - Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
 - Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.[10]

- Allow the mixture to warm to room temperature and stir for 30 minutes.[\[10\]](#)
- The product is then extracted with an organic solvent, dried, and purified by flash column chromatography to yield the corresponding chiral alcohol.[\[10\]](#)

Signaling Pathways and Mechanisms

The enantioselectivity of the CBS reduction is governed by a well-defined catalytic cycle.





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- To cite this document: BenchChem. [(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol CAS number 22348-32-9 information]. BenchChem, [2025]. [Online PDF]. Available at:

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